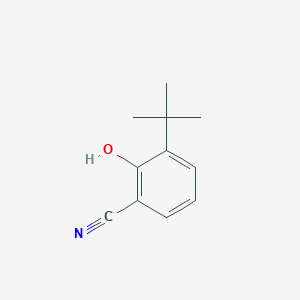

3-(tert-Butyl)-2-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBIUKNNKXWRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 3-(tert-Butyl)-2-hydroxybenzonitrile

This guide provides a comprehensive technical overview of the synthesis and conceptual discovery of 3-(tert-Butyl)-2-hydroxybenzonitrile, a specialized aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic rationale behind its synthesis, detailed experimental protocols, and the fundamental chemical principles that underpin its creation.

Introduction: The Scientific Interest in Substituted Phenolic Nitriles

The molecular architecture of this compound, featuring a sterically demanding tert-butyl group adjacent to a hydroxyl and a nitrile function on a benzene ring, positions it as a compound of significant interest in medicinal chemistry and materials science. The tert-butyl group can enhance metabolic stability and modulate the electronic properties of the molecule, while the phenolic hydroxyl and nitrile groups are versatile handles for further chemical modifications and can participate in crucial intermolecular interactions with biological targets. Although not widely documented, the synthesis of this compound is a logical step in the exploration of chemical space for novel bioactive molecules and functional materials.

Part 1: The Conceptual Discovery - A Rationale-Driven Approach

The "discovery" of this compound is not marked by a singular serendipitous event but rather by a rational design approach prevalent in modern chemical synthesis. The impetus for its creation stems from the well-established utility of its constituent chemical motifs.

-

Sterically Hindered Phenols : The 2-tert-butylphenol scaffold is a common feature in antioxidants and polymer stabilizers. The bulky tert-butyl group shields the hydroxyl group, preventing radical-mediated degradation.

-

Aromatic Nitriles : The benzonitrile moiety is a key pharmacophore in numerous approved drugs and clinical candidates. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for other nitrogen-containing heterocycles.

The combination of these features in this compound suggests its potential as a valuable intermediate for the synthesis of novel compounds with tailored properties.

Part 2: A Multi-Step Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-step sequence starting from the commercially available 2-tert-butylphenol. This pathway involves formylation to introduce the aldehyde group, followed by conversion of the aldehyde to an oxime, and finally dehydration to the desired nitrile.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Formylation of 2-tert-Butylphenol to 3-(tert-Butyl)-2-hydroxybenzaldehyde

The introduction of an aldehyde group onto the 2-tert-butylphenol ring is achieved via an ortho-formylation reaction. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a suitable method.

Experimental Protocol

| Parameter | Value |

| Reactants | 2-tert-Butylphenol, Hexamethylenetetramine (HMTA), Glacial Acetic Acid, Water |

| Reaction Time | 4-6 hours |

| Temperature | 140-150 °C |

| Work-up | Acidic Hydrolysis, Extraction |

| Purification | Column Chromatography |

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-tert-butylphenol (15.0 g, 0.1 mol) and hexamethylenetetramine (21.0 g, 0.15 mol) in glacial acetic acid (150 mL).

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. The solution will typically turn dark.

-

Cool the mixture to room temperature and then pour it into a beaker containing 300 mL of 2 M hydrochloric acid.

-

Heat the acidic mixture to boiling for 15 minutes to hydrolyze the intermediate, then cool to room temperature.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-(tert-Butyl)-2-hydroxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde as a yellow oil or low-melting solid.

Step 2: Oximation of 3-(tert-Butyl)-2-hydroxybenzaldehyde

The aldehyde is then converted to its corresponding oxime by reaction with hydroxylamine hydrochloride. This reaction is a standard condensation reaction.

Experimental Protocol

| Parameter | Value |

| Reactants | 3-(tert-Butyl)-2-hydroxybenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate |

| Solvent | Aqueous Ethanol |

| Reaction Time | 1-2 hours |

| Temperature | Reflux |

| Work-up | Cooling and Filtration |

| Purification | Recrystallization |

Detailed Procedure:

-

Dissolve 3-(tert-Butyl)-2-hydroxybenzaldehyde (17.8 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in water (50 mL).

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath. The oxime product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

The crude oxime can be further purified by recrystallization from aqueous ethanol to yield white crystals.

Step 3: Dehydration of 3-(tert-Butyl)-2-hydroxybenzaldehyde Oxime to this compound

The final step is the dehydration of the oxime to the nitrile. Acetic anhydride is a common and effective dehydrating agent for this transformation.

Experimental Protocol

| Parameter | Value |

| Reactants | 3-(tert-Butyl)-2-hydroxybenzaldehyde oxime, Acetic anhydride |

| Reaction Time | 1 hour |

| Temperature | Reflux (approx. 140 °C) |

| Work-up | Quenching with water, Extraction |

| Purification | Column Chromatography |

Detailed Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend the 3-(tert-Butyl)-2-hydroxybenzaldehyde oxime (19.3 g, 0.1 mol) in acetic anhydride (50 mL).

-

Heat the mixture to reflux for 1 hour. The solid will dissolve as the reaction proceeds.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with stirring to quench the excess acetic anhydride.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a solid at room temperature | - |

| Solubility | Soluble in common organic solvents | - |

Alternative Synthetic Strategies

While the presented three-step synthesis is a robust and logical approach, other synthetic routes could also be envisioned, as illustrated below.

Caption: Alternative synthetic approaches to this compound.

-

Sandmeyer Reaction : This classic transformation could be employed starting from 2-amino-6-tert-butylphenol. Diazotization followed by treatment with a cyanide source, such as copper(I) cyanide, would yield the target nitrile.[1] However, the starting aniline may not be readily available.

-

Palladium-Catalyzed Cyanation : If a suitable aryl halide precursor like 2-bromo-6-tert-butylphenol is accessible, a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium ferrocyanide could be a viable and efficient route.[2]

Conclusion and Future Outlook

This compound represents a synthetically accessible and potentially valuable building block for the development of new chemical entities. The detailed synthetic protocol provided herein offers a clear and reproducible pathway for its preparation in a laboratory setting. While its specific applications are yet to be extensively explored, its structural features suggest promising avenues for research in areas such as medicinal chemistry, where it could serve as a scaffold for novel therapeutics, and in materials science for the creation of new functional polymers and ligands. Further investigation into the biological activities and material properties of this compound and its derivatives is warranted to fully unlock its scientific potential.

References

An In-depth Technical Guide to 3-(tert-Butyl)-2-hydroxybenzonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(tert-Butyl)-2-hydroxybenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characterization, and prospective applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Chemical Identity and Structure

The compound of interest is systematically named 3-tert-butyl-2-hydroxybenzonitrile according to IUPAC nomenclature. It is also commonly referred to as 2-hydroxy-3-tert-butyl benzonitrile. Its chemical structure consists of a benzene ring substituted with a hydroxyl (-OH) group at position 2, a bulky tert-butyl group at position 3, and a nitrile (-C≡N) group at position 1.

The presence of the hydroxyl and nitrile groups on adjacent carbon atoms allows for potential intramolecular hydrogen bonding, which can influence the compound's physicochemical properties and reactivity. The sterically demanding tert-butyl group can direct the regioselectivity of further chemical modifications and impact the molecule's interaction with biological targets.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-tert-butyl-2-hydroxybenzonitrile | --INVALID-LINK--[1] |

| Synonyms | 2-hydroxy-3-tert-butyl benzonitrile | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 175.23 g/mol | --INVALID-LINK--[1] |

| CAS Number | 340131-70-6 | --INVALID-LINK--[1] |

Plausible Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde

The introduction of a formyl group (-CHO) onto the 2-tert-butylphenol backbone can be achieved through various ortho-formylation methods. The Duff reaction or a related electrophilic aromatic substitution is a suitable choice.

Experimental Protocol (Adapted from similar formylations):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-tert-butylphenol and a suitable solvent such as anhydrous toluene.

-

Reagent Addition: While stirring, add a Lewis acid catalyst, for example, anhydrous tin(IV) chloride (SnCl₄), dropwise at room temperature.

-

Formylating Agent: Subsequently, add dichloromethyl methyl ether dropwise via the dropping funnel, maintaining the reaction temperature below 30°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-tert-butyl-2-hydroxybenzaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the aldehyde functional group into a nitrile can be accomplished through a two-step sequence involving the formation of an aldoxime intermediate, followed by dehydration.

Experimental Protocol:

-

Oxime Formation: Dissolve the 3-tert-butyl-2-hydroxybenzaldehyde from Step 1 in a mixture of ethanol and water. Add hydroxylamine hydrochloride and a base, such as sodium hydroxide or pyridine, to the solution. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Oxime Isolation: Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent. Dry the organic extract and evaporate the solvent to obtain the crude 3-tert-butyl-2-hydroxybenzaldoxime.

-

Dehydration to Nitrile: Treat the crude oxime with a dehydrating agent. A variety of reagents can be employed, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions will depend on the desired scale and reactivity. For instance, refluxing the oxime in acetic anhydride is a common laboratory-scale method.

-

Purification: After the dehydration is complete, the reaction mixture is worked up accordingly (e.g., neutralization, extraction). The final product, this compound, is then purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic CH | 6.9 - 7.5 | m | 3H, Ar-H |

| Hydroxyl OH | 5.0 - 6.0 | br s | 1H, -OH |

| tert-Butyl CH₃ | ~1.4 | s | 9H, -C(CH₃)₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic C-OH | 155 - 160 | C2 | |

| Aromatic C-CN | 110 - 115 | C1 | |

| Nitrile C≡N | 117 - 120 | -C≡N | |

| Aromatic C-C(CH₃)₃ | 135 - 140 | C3 | |

| Aromatic CH | 120 - 135 | C4, C5, C6 | |

| tert-Butyl C | 30 - 35 | -C (CH₃)₃ | |

| tert-Butyl CH₃ | ~30 | -C(CH₃ )₃ |

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch (tert-butyl) | 2850 - 2970 | Strong |

| Nitrile | C≡N stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry Fragmentation:

In an electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 175. A prominent fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a peak at m/z = 160. Further fragmentation of the aromatic ring and loss of small molecules like HCN could also be observed.

Potential Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several areas of potential interest for drug discovery and development.

Caption: Logical relationships of potential applications.

-

Antioxidant Properties: The hindered phenolic structure, with the bulky tert-butyl group ortho to the hydroxyl group, is a classic motif for antioxidants.[2] This arrangement can enhance the stability of the phenoxy radical formed upon hydrogen atom donation, thereby effectively scavenging reactive oxygen species. This property is relevant for developing drugs to combat oxidative stress-related diseases.

-

Medicinal Chemistry Scaffold: The cyanophenol moiety is a versatile building block in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding with protein targets, or be chemically transformed into amines, amides, or carboxylic acids to explore the structure-activity relationship (SAR) of a compound series.[3][4]

-

Intermediate in Complex Syntheses: This compound can serve as a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities. For instance, substituted benzothiazoles, which can be synthesized from related precursors, have shown a wide range of biological effects, including antimicrobial and anticancer activities.[4][5][6] The tert-butyl group can enhance the lipophilicity of a drug candidate, which can be crucial for its pharmacokinetic properties, although this may also impact metabolic stability.[7]

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General precautions for handling substituted phenols and nitriles should be followed.[8][9][10][11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

Handle in accordance with good industrial hygiene and safety practices.

-

-

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

-

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, its structure suggests promising antioxidant properties and utility as a versatile synthetic intermediate. The proposed synthetic pathway provides a practical approach for its preparation, and the predicted spectroscopic data will aid in its characterization. As with any novel chemical, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource to stimulate and support future research into the properties and applications of this intriguing molecule.

References

- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. ijper.org [ijper.org]

- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. News - Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol [hexiechem.com]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

"3-(tert-Butyl)-2-hydroxybenzonitrile" molecular weight and formula

An In-Depth Technical Guide to 3-(tert-Butyl)-2-hydroxybenzonitrile

Executive Summary: this compound is a substituted aromatic nitrile with significant potential as a building block in synthetic chemistry. Its molecular structure, featuring a sterically influential tert-butyl group ortho to a hydroxyl group and meta to a cyano moiety, provides a unique combination of electronic and steric properties. This guide details the compound's core physicochemical characteristics, proposes a robust synthetic pathway, outlines expected analytical signatures, and explores its potential applications in medicinal chemistry, catalysis, and materials science. This document is intended for researchers and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: A Unique Molecular Scaffold

This compound, with the chemical formula C₁₁H₁₃NO, belongs to the class of hydroxybenzonitriles.[1] The strategic placement of its functional groups—a nucleophilic hydroxyl group, an electrophilic nitrile, and a bulky, lipophilic tert-butyl group—makes it an intriguing candidate for constructing more complex molecular architectures. The ortho-hydroxy-nitrile motif is a known pharmacophore with documented antimicrobial properties, while the tert-butyl group can enhance metabolic stability and modulate receptor binding in drug candidates.[2] Its precursor, 3-(tert-Butyl)-2-hydroxybenzaldehyde, is a cornerstone intermediate for developing sophisticated ligands used in asymmetric catalysis.[3] This guide provides a comprehensive scientific overview to facilitate the synthesis and application of this high-potential compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties are limited, reliable predictions based on its structure provide a solid foundation for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| CAS Number | 340131-70-6 | ChemBK[4] |

| IUPAC Name | 3-tert-butyl-2-hydroxybenzonitrile | PubChem[1] |

| Synonyms | 2-hydroxy-3-tert-butyl benzonitrile | ChemBK[4] |

| Melting Point | 131-132 °C | ChemBK[4] |

| Boiling Point | 276.2 ± 28.0 °C (Predicted) | ChemBK[4] |

| pKa | 8.54 ± 0.10 (Predicted) | ChemBK[4] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | ChemBK[4] |

Synthesis and Mechanistic Insights: A Proposed Pathway

A robust and logical synthesis of this compound can be achieved via a two-step process starting from the readily available 2-tert-butylphenol. This pathway leverages a controlled formylation followed by the conversion of the resulting aldehyde to the nitrile via an oxime intermediate.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Ortho-Formylation of 2-tert-Butylphenol

The initial and most critical step is the regioselective formylation of 2-tert-butylphenol to yield 3-tert-butyl-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution. As the para position is sterically unhindered, careful selection of the formylation method is required to favor substitution at the ortho position adjacent to the hydroxyl group and meta to the bulky tert-butyl group.

-

Rationale for Method Selection: The Duff reaction or magnesium chloride-mediated formylation with paraformaldehyde is highly effective for achieving ortho-selectivity in phenols.[4] The chelation of magnesium to the phenolic oxygen directs the electrophile (a formaldehyde equivalent) to the adjacent ortho position, overcoming the steric hindrance from the tert-butyl group.

Experimental Protocol:

-

To a stirred suspension of 2-tert-butylphenol (1.0 eq), magnesium chloride (2.0 eq), and paraformaldehyde (2.2 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and quench with dilute HCl (1M).

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-tert-butyl-2-hydroxybenzaldehyde, which can be purified by column chromatography.[4]

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the aldehyde to the nitrile is a standard and high-yielding process, typically proceeding through an aldoxime intermediate.

Experimental Protocol:

-

Oximation: Dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol or pyridine. Add hydroxylamine hydrochloride (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating until the aldehyde is fully consumed (monitored by TLC).

-

Dehydration: Isolate the crude aldoxime. To the aldoxime, add a dehydrating agent such as acetic anhydride and heat the mixture (e.g., to 100-140 °C) for several hours. Alternative dehydrating agents include thionyl chloride, copper(II) sulfate, or various modern catalysts which can often run under milder conditions.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a solvent system like ethanol/water.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing this compound, confirmation of its structure is paramount. The following are the expected key signals in standard spectroscopic analyses.

-

¹H NMR:

-

A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

Three aromatic protons in the range of δ 6.8-7.5 ppm, likely exhibiting doublet or triplet splitting patterns based on their coupling.

-

A broad singlet for the phenolic hydroxyl proton (OH), the chemical shift of which will be concentration-dependent.

-

-

¹³C NMR:

-

A signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

-

Signals for the quaternary carbons of the tert-butyl group and the aromatic ring.

-

Distinct signals for the six aromatic carbons, including the carbon bearing the hydroxyl group at a downfield shift (e.g., >δ 150 ppm).

-

-

IR Spectroscopy:

-

A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N stretch.

-

A broad, strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretch of the phenolic group.

-

C-H stretching and aromatic C=C bending absorptions in their typical regions.

-

Potential Applications and Research Directions

While specific applications for this compound are not yet widely documented, its structure suggests significant potential in several high-value areas, drawing parallels from its precursor and related isomers.

-

Pharmaceutical Intermediates: The 2-hydroxybenzonitrile scaffold is a known pharmacophore with antimicrobial activity.[2] The addition of the tert-butyl group could enhance lipophilicity and improve cell membrane penetration, making it a valuable starting point for developing novel antibiotics or antifungal agents. Furthermore, derivatives of related hydroxybenzonitriles have been explored for anti-inflammatory and anticancer properties.[2]

-

Ligand Synthesis for Catalysis: Its precursor, 3-(tert-butyl)-2-hydroxybenzaldehyde, is a critical building block for Schiff base ligands.[3] These ligands, when complexed with transition metals, form powerful catalysts for asymmetric synthesis—a process vital to modern pharmaceutical manufacturing. This compound could be chemically modified to create novel pincer or bidentate ligands with unique steric and electronic properties for applications in catalysis.

-

Materials Science: The structurally related compound, 3-(tert-butyl)-4-hydroxybenzonitrile, is an intermediate in the production of antioxidants and polymer stabilizers.[5] The hindered phenolic structure of the target molecule suggests it could also possess radical-scavenging properties, making it or its derivatives candidates for developing new antioxidants to protect materials from degradation.

Safety and Handling Precautions

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on structurally related compounds.

-

Potential Hazards: Based on the SDS for related hydroxybenzonitriles and benzaldehydes, this compound should be treated as potentially hazardous.[6][7][8][9] It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a chemical intermediate with considerable untapped potential. Its synthesis is achievable through established organic chemistry transformations, and its unique structure positions it as a valuable building block for future innovations in drug discovery, catalysis, and material science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this promising molecule.

References

- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(tert-Butyl)-4-hydroxybenzonitrile [myskinrecipes.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3-(tert-Butyl)-2-hydroxybenzonitrile

Molecular Structure and Spectroscopic Overview

3-(tert-Butyl)-2-hydroxybenzonitrile possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a hydroxyl group, a nitrile group, and a bulky tert-butyl group ortho to each other creates specific electronic and steric environments that are readily probed by modern spectroscopic techniques. Understanding these spectral features is paramount for confirming the identity and purity of the compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (9H) | 1.3 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| Aromatic (H-5) | 6.8 - 7.0 | Triplet | 1H | This proton is coupled to H-4 and H-6, resulting in a triplet. |

| Aromatic (H-4) | 7.3 - 7.5 | Doublet of doublets | 1H | Coupled to H-5 and H-6. |

| Aromatic (H-6) | 7.5 - 7.7 | Doublet of doublets | 1H | Coupled to H-4 and H-5. |

| Hydroxyl (1H) | 5.0 - 6.0 (variable) | Broad Singlet | 1H | The chemical shift of the phenolic proton is concentration and solvent dependent and often appears as a broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will be particularly informative due to the varied electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C(CH₃)₃ | 30 - 32 | The methyl carbons of the tert-butyl group. |

| C (CH₃)₃ | 35 - 37 | The quaternary carbon of the tert-butyl group. |

| C-CN | 115 - 117 | The carbon of the nitrile group. |

| Aromatic C-CN | 100 - 105 | The aromatic carbon attached to the nitrile group is significantly shielded. |

| Aromatic C-OH | 155 - 160 | The carbon bearing the hydroxyl group is deshielded. |

| Aromatic C-C(CH₃)₃ | 138 - 142 | The carbon attached to the tert-butyl group. |

| Aromatic CH | 118 - 135 | The remaining three aromatic carbons will appear in this range. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C≡N (Nitrile) | 2220 - 2260 | Strong | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O (Phenol) | 1200 - 1300 | Strong | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂ and water vapor).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 175.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion | Rationale for Formation |

| 175 | [M]⁺ | Molecular ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group. This is a very common fragmentation pathway for tert-butyl substituted compounds. |

| 118 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group. |

Fragmentation Pathway

The primary fragmentation pathway is anticipated to be the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation, followed by the loss of the entire tert-butyl group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile for the identification and characterization of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a multi-faceted approach to confirming its structure and purity. While this guide is based on predictive analysis, the outlined protocols and interpretations provide a solid framework for any future experimental investigation of this compound.

An In-depth Technical Guide to the Solubility and Physical Properties of 3-(tert-Butyl)-2-hydroxybenzonitrile

This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 3-(tert-Butyl)-2-hydroxybenzonitrile, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance to facilitate its effective use in the laboratory.

Introduction and Chemical Identity

This compound, with the molecular formula C₁₁H₁₃NO, is an aromatic compound featuring a hydroxyl group and a nitrile group on a benzene ring, substituted with a bulky tert-butyl group.[1] This unique substitution pattern significantly influences its physical properties and solubility, which are critical parameters for its application in synthesis, formulation, and biological studies. Understanding these characteristics is paramount for optimizing reaction conditions, purification processes, and, in the context of drug development, for predicting its behavior in physiological environments.

Synonyms: 2-hydroxy-3-tert-butyl benzonitrile[1][2] CAS Number: 340131-70-6[1]

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure. The presence of a polar hydroxyl group and a nitrile group, combined with a nonpolar tert-butyl group, gives this compound a distinct set of characteristics.

| Property | Value | Source |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| Melting Point | 131-132 °C | ChemBK[2] |

| Boiling Point (Predicted) | 276.2 ± 28.0 °C at 760 mmHg | ChemBK, MySkinRecipes[2][3] |

| pKa (Predicted) | 8.54 ± 0.10 | ChemBK[2] |

| XLogP3 (Predicted) | 3.5 | PubChem[1] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | ChemBK[2] |

The relatively high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile group. The predicted pKa indicates that it is a weak acid, a property conferred by the phenolic hydroxyl group. The predicted XLogP3 value of 3.5 suggests that the compound is lipophilic and will likely have low solubility in water.[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical factor in its handling, reactivity, and bioavailability. The principle of "like dissolves like" is a useful starting point for predicting solubility.[4] Given the molecular structure of this compound, we can anticipate its solubility behavior in various solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. However, the bulky, nonpolar tert-butyl group and the benzene ring are significant hydrophobic features. Therefore, solubility in water is expected to be low. In alcohols like ethanol and methanol, the solubility is likely to be higher due to the presence of both polar and nonpolar characteristics in the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow for favorable interactions with the polar functional groups of the molecule. Good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the molecule, due to the tert-butyl group and the benzene ring, suggests that it will be soluble in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

To accurately determine the solubility, particularly for applications in drug development, a thermodynamic solubility assay is essential.[5][6] This method measures the equilibrium concentration of a compound in a saturated solution.

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

-

Compound Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a series of 1.5 mL glass vials. The use of a precise microbalance is crucial for accurate concentration calculations.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. For aqueous solubility, a relevant buffer such as phosphate-buffered saline (PBS) at pH 7.4 is often used to mimic physiological conditions.[5][6]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[5] The system should be allowed to reach equilibrium, which for poorly soluble compounds, may take 24 hours or longer. This extended incubation ensures that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.

-

Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

Quantification: Carefully aspirate the supernatant, being cautious not to disturb the pellet of undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7]

-

Standard Curve: A standard curve of the compound of known concentrations in the same solvent must be prepared to accurately quantify the solubility.

-

Data Analysis: The solubility is calculated from the concentration of the compound in the saturated supernatant, determined by interpolating its analytical response against the standard curve. The results are typically reported in µg/mL or µM.[6]

Caption: Thermodynamic Solubility Assay Workflow

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a lab coat.

-

Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2]

Conclusion

This compound is a compound with distinct physicochemical properties stemming from its unique molecular architecture. Its predicted lipophilicity and weak acidic nature are key determinants of its solubility profile. While theoretical predictions offer valuable guidance, empirical determination of solubility through robust methods like the thermodynamic solubility assay is indispensable for its application in research and development. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding and practical framework for working with this compound.

References

Chemical Reactivity of the Nitrile Group in 3-(tert-Butyl)-2-hydroxybenzonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile group in 3-(tert-Butyl)-2-hydroxybenzonitrile. This molecule is of significant interest in medicinal chemistry and materials science due to its unique structural features. The presence of a bulky tert-butyl group and a neighboring hydroxyl group introduces distinct steric and electronic influences that modulate the reactivity of the nitrile functionality. This guide will delve into the mechanistic underpinnings of key transformations including hydrolysis, reduction, addition of organometallic reagents, and cyclization reactions. Detailed experimental protocols, mechanistic insights, and practical considerations are provided for researchers, scientists, and drug development professionals to facilitate the strategic use of this versatile chemical scaffold.

Introduction: Structural and Electronic Landscape

This compound is an aromatic compound featuring a nitrile (-C≡N) group strategically positioned between a hydroxyl (-OH) group at the C2 position and a bulky tert-butyl group at the C3 position.[1] This unique substitution pattern profoundly influences the reactivity of the nitrile moiety.

-

Electronic Effects: The hydroxyl group, being an electron-donating group through resonance, increases the electron density on the aromatic ring. Conversely, the cyano group is strongly electron-withdrawing.[2] The interplay of these electronic effects impacts the electrophilicity of the nitrile carbon.

-

Steric Hindrance: The tert-butyl group imposes significant steric hindrance around the nitrile functionality. This bulkiness can impede the approach of nucleophiles and influence the regioselectivity of certain reactions.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and nitrile groups allows for potential intramolecular hydrogen bonding, which can affect the reactivity and physical properties of the molecule.

Understanding these factors is crucial for predicting and controlling the outcomes of chemical transformations involving the nitrile group of this compound.

Key Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations.[3][4] The following sections detail the most pertinent reactions for this compound.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3][5]

Mechanism and Rationale:

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3][4]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming an iminate intermediate that is subsequently protonated.

The presence of the ortho-hydroxyl group in this compound can potentially participate in the reaction, possibly through intramolecular catalysis. However, the steric bulk of the tert-butyl group might necessitate more forcing reaction conditions.

Experimental Protocol: Basic Hydrolysis to 3-(tert-Butyl)-2-hydroxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 10-30% aqueous solution of sodium hydroxide or potassium hydroxide.[6][7]

-

Heating: Heat the reaction mixture to reflux (100-150 °C) for 3-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) until the pH is acidic.

-

Isolation: The product, 3-(tert-Butyl)-2-hydroxybenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Table 1: Comparison of Hydrolysis Conditions for Benzonitriles

| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| H₂SO₄ (aq) | 100-120 | 4-8 | 70-90 | [3] |

| NaOH (aq) | 100-150 | 3-6 | 80-95 | [7] |

DOT Diagram: General Workflow for Basic Hydrolysis

Caption: Workflow for the basic hydrolysis of this compound.

Reduction to Primary Amines

The reduction of nitriles to primary amines is a valuable transformation in organic synthesis, providing access to key building blocks for pharmaceuticals.

Mechanism and Rationale:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, followed by a second hydride addition to the resulting imine intermediate.[5][8] Catalytic hydrogenation can also be employed. For sterically hindered nitriles like this compound, stronger reducing agents and potentially higher temperatures may be necessary.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq.) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

-

Isolation: Filter the resulting aluminum salts and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

DOT Diagram: Mechanism of Nitrile Reduction with LiAlH₄

Caption: Simplified mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

Mechanism and Rationale:

The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed during the aqueous work-up to yield a ketone.[8] The steric hindrance from the tert-butyl group in this compound may necessitate the use of less bulky organometallic reagents or higher reaction temperatures.

Experimental Protocol: Addition of a Grignard Reagent

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq.) in an anhydrous ether solvent.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to give the crude ketone, which can be purified by column chromatography.

Cyclization Reactions

The presence of the ortho-hydroxyl group allows for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions are particularly valuable in the synthesis of biologically active compounds.

Rationale:

The nitrile group can be transformed into a reactive intermediate that then undergoes cyclization with the adjacent hydroxyl group. For instance, reduction of the nitrile to an amine, followed by reaction with a suitable electrophile, can lead to the formation of benzoxazine derivatives. Alternatively, reaction with hydrazines can lead to the formation of aminoindazoles.[9]

Applications in Drug Discovery and Materials Science

The transformations of this compound provide access to a variety of functionalized molecules with potential applications in:

-

Medicinal Chemistry: The resulting amines, carboxylic acids, and ketones are valuable intermediates for the synthesis of novel drug candidates. The benzoxazine and other heterocyclic scaffolds are present in many biologically active compounds.

-

Materials Science: The phenolic nature of the starting material and its derivatives makes them interesting candidates for antioxidant applications and as monomers for polymer synthesis.

Summary and Future Outlook

The nitrile group in this compound is a versatile functional handle that can be manipulated to synthesize a wide range of valuable compounds. The steric and electronic effects of the tert-butyl and hydroxyl groups play a crucial role in its reactivity, often requiring tailored reaction conditions. Future research in this area could focus on the development of novel catalytic methods for the transformation of this sterically hindered nitrile and the exploration of the biological activities of its derivatives.

References

- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

The Strategic Deployment of the Tert-Butyl Group in 3-(tert-Butyl)-2-hydroxybenzonitrile: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the tert-butyl group in the chemical behavior and utility of 3-(tert-Butyl)-2-hydroxybenzonitrile. This seemingly simple alkyl substituent dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity, selectivity, and applications in advanced chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the underlying chemical principles, practical synthetic protocols, and the strategic advantages conferred by this bulky functional group.

Introduction: More Than Just Bulk

At first glance, this compound is a disubstituted benzonitrile. However, the strategic placement of the tert-butyl group adjacent to the hydroxyl and nitrile functionalities transforms it into a highly valuable and versatile intermediate in organic synthesis. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is not merely a passive placeholder. It is a powerful directing and modulating group, the effects of which are fundamental to the molecule's utility. This guide will dissect the multifaceted contributions of the tert-butyl group, moving beyond a superficial acknowledgment of its size to a detailed exploration of its profound impact on the molecule's chemical personality.

The Dual Influence of the Tert-Butyl Group

The role of the tert-butyl group in this compound can be understood through two primary lenses: its steric and electronic effects.

Steric Hindrance: A Molecular Shield

The most apparent characteristic of the tert-butyl group is its significant steric bulk. This three-dimensional shield imposes considerable spatial constraints on the molecule, influencing reaction pathways and conformational preferences.

-

Directing Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the tert-butyl group acts as an ortho, para-director due to its electron-donating inductive effect. However, its immense size sterically hinders the ortho positions, leading to a strong preference for substitution at the para position. This steric control is crucial for achieving high regioselectivity in the synthesis of complex aromatic compounds.

-

Modulating Reaction Rates: The steric hindrance presented by the tert-butyl group can dramatically influence the kinetics of reactions involving the adjacent hydroxyl and nitrile groups. For instance, in reactions requiring nucleophilic attack at the nitrile carbon or reactions involving the derivatization of the hydroxyl group, the bulky tert-butyl group can impede the approach of reactants, thereby slowing down the reaction rate. This can be strategically employed to achieve selective reactions in multifunctional molecules.

-

Kinetic Stabilization: The tert-butyl group is widely used for the kinetic stabilization of reactive compounds.[1] In the context of this compound, this steric bulk can enhance the molecule's stability by preventing unwanted side reactions or decomposition pathways that might otherwise occur with less hindered analogues.

Electronic Effects: A Subtle but Significant Contribution

Beyond its physical presence, the tert-butyl group also exerts electronic effects that modulate the reactivity of the aromatic ring and its functional groups.

-

Inductive Electron Donation: As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect. This donation of electron density slightly activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzonitrile.

-

Influence on Acidity: The electron-donating nature of the tert-butyl group influences the acidity of the adjacent hydroxyl group. By increasing the electron density on the aromatic ring, the tert-butyl group slightly destabilizes the corresponding phenoxide ion, making the hydroxyl group less acidic. This can be quantified by comparing the pKa values of substituted phenols. For example, the pKa of 2-tert-butylphenol is approximately 10.62, which is slightly higher than that of phenol (pKa ≈ 10), indicating a decrease in acidity.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved in a two-step process starting from 2-tert-butylphenol. The first step involves the formylation of the phenol to produce 3-(tert-Butyl)-2-hydroxybenzaldehyde, which is then converted to the desired nitrile.

Step 1: Formylation of 2-tert-Butylphenol

A common method for the ortho-formylation of phenols is the Duff reaction or a related magnesium-mediated process.

Protocol: Magnesium-Mediated Formylation of 2-tert-Butylphenol [3]

-

Reaction Setup: To a stirred suspension of 2-tert-butylphenol (1 equivalent), magnesium chloride (2 equivalents), and paraformaldehyde (2.2 equivalents) in anhydrous tetrahydrofuran (THF), add triethylamine (2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 3 hours. An orange suspension will form.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and a small amount of dilute HCl to break up any emulsions.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 3-(tert-Butyl)-2-hydroxybenzaldehyde as a pale yellow oil.

Step 2: Conversion of Aldehyde to Nitrile

The conversion of the salicylaldehyde to the corresponding salicylonitrile can be achieved via the formation of an aldoxime followed by dehydration.

Protocol: One-Pot Conversion of 3-(tert-Butyl)-2-hydroxybenzaldehyde to this compound [1][4]

-

Oxime Formation: Dissolve 3-(tert-Butyl)-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Add hydroxylamine hydrochloride (1.1 equivalents).

-

Dehydration: Add a dehydrating agent such as anhydrous ferrous sulfate or an acid chloride.

-

Reaction: Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic and Physicochemical Data

The presence of the tert-butyl group leads to distinct features in the spectroscopic data of this compound when compared to its parent compound, 2-hydroxybenzonitrile.

| Property | 2-Hydroxybenzonitrile | This compound |

| Molecular Formula | C₇H₅NO | C₁₁H₁₃NO |

| Molecular Weight | 119.12 g/mol | 175.23 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: ~6.9-7.6 (m, 4H)OH: ~6.0 (br s, 1H) | Aromatic H: ~6.9-7.5 (m, 3H)OH: ~5.8 (br s, 1H)tert-Butyl H: ~1.4 (s, 9H) |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: ~110-160CN: ~117 | Aromatic C: ~115-160CN: ~118Quaternary C: ~35Methyl C: ~30 |

| IR (cm⁻¹) | OH stretch: ~3300-3500 (broad)CN stretch: ~2230 (sharp) | OH stretch: ~3300-3500 (broad)CN stretch: ~2225 (sharp) |

Table 1: Comparative Spectroscopic and Physicochemical Data.

Applications in Advanced Synthesis

The unique steric and electronic properties imparted by the tert-butyl group make this compound a valuable precursor in several areas of advanced chemical synthesis.

Ligand Synthesis for Catalysis

A primary application of this molecule is in the synthesis of specialized ligands, particularly Schiff bases, for coordination chemistry and catalysis.[5] The condensation of this compound with diamines leads to the formation of salen-type ligands. The tert-butyl groups in these ligands play a crucial role in:

-

Enhancing Solubility: The lipophilic nature of the tert-butyl groups increases the solubility of the resulting metal complexes in organic solvents, which is advantageous for homogeneous catalysis.

-

Tuning Catalytic Activity and Selectivity: The steric bulk of the tert-butyl groups can create a specific chiral environment around the metal center in the catalyst, influencing the stereoselectivity of asymmetric reactions.[5]

Caption: Synthesis of metal complex catalysts from this compound.

Building Block for Bioactive Molecules

In drug discovery and medicinal chemistry, the tert-butyl group is often incorporated into molecules to enhance their pharmacokinetic properties.

-

Metabolic Shielding: The steric bulk of the tert-butyl group can protect adjacent functional groups from metabolic enzymes, such as cytochrome P450s, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Improving Oral Bioavailability: The lipophilicity conferred by the tert-butyl group can improve a molecule's ability to cross biological membranes, potentially leading to better oral bioavailability.

Conclusion

The tert-butyl group in this compound is far more than a simple substituent; it is a strategic element that profoundly influences the molecule's properties and applications. Its dual role in providing steric hindrance and electronic modulation allows for precise control over reactivity and selectivity in a wide range of chemical transformations. From the rational design of highly effective catalysts to the development of metabolically robust pharmaceutical agents, the strategic incorporation of the tert-butyl group, as exemplified in this compound, underscores a fundamental principle in molecular design: subtle structural modifications can lead to significant functional advantages. This guide has aimed to provide a comprehensive understanding of these principles and their practical applications, serving as a valuable resource for scientists and researchers at the forefront of chemical innovation.

References

The Strategic Utility of 3-(tert-Butyl)-2-hydroxybenzonitrile in Modern Organic Synthesis: A Technical Guide

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and applications of 3-(tert-Butyl)-2-hydroxybenzonitrile, a versatile precursor in organic synthesis. This document provides a comprehensive overview of its synthetic pathways, chemical reactivity, and potential applications in medicinal chemistry and materials science.

Introduction: Unveiling a Versatile Building Block

This compound is a substituted aromatic compound characterized by a benzonitrile core with a hydroxyl group at the 2-position and a bulky tert-butyl group at the 3-position.[1] This specific arrangement of functional groups imparts unique steric and electronic properties, making it a valuable intermediate for the synthesis of complex organic molecules. The presence of the nitrile and hydroxyl moieties in ortho positions allows for a range of chemical transformations, including cyclization reactions and modifications of both functional groups, opening avenues for the creation of diverse molecular architectures. While its direct applications are still emerging, its structural similarity to the well-studied 3-tert-butyl-2-hydroxybenzaldehyde suggests significant potential in various fields of chemical synthesis.[2][3]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, often leveraging the readily available precursor, 2-tert-butylphenol.

From 2-tert-Butylphenol via Formylation and Oximation-Dehydration

A robust and high-yielding route to this compound commences with the ortho-formylation of 2-tert-butylphenol to produce the key intermediate, 3-tert-butyl-2-hydroxybenzaldehyde.[2] This aldehyde can then be converted to the target nitrile in a two-step sequence involving the formation of an aldoxime followed by dehydration.

Step 1: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde

This procedure involves the reaction of 2-tert-butylphenol with paraformaldehyde in the presence of magnesium chloride and triethylamine.[2]

| Reactants | Reagents/Solvents | Conditions | Yield |

| 2-tert-Butylphenol | Magnesium chloride, Paraformaldehyde, Triethylamine, Tetrahydrofuran (THF) | Reflux, 3 hours | ~90% |

Experimental Protocol:

-

To a stirred suspension of 2-tert-butylphenol (30 mmol), magnesium chloride (60 mmol), and paraformaldehyde (66 mmol) in THF (120 mL) at room temperature, add triethylamine (60 mmol) dropwise.

-

Heat the reaction mixture to reflux for 3 hours.

-

After cooling, extract the product with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure to yield 3-tert-butyl-2-hydroxybenzaldehyde as a pale yellow oil.[2]

Step 2: Conversion of Aldehyde to Nitrile via Oxime Dehydration

The resulting aldehyde can be converted to this compound through the formation of 3-tert-butyl-2-hydroxybenzaldehyde oxime, followed by dehydration. This is a classic and reliable method for nitrile synthesis from aldehydes.

Conceptual Workflow:

-

Oximation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form the corresponding oxime.

-

Dehydration: The purified oxime is then treated with a dehydrating agent, such as acetic anhydride, thionyl chloride, or a Vilsmeier reagent, to yield the nitrile.[4]

Alternative Synthetic Routes

While the oximation-dehydration of the corresponding aldehyde is a primary route, other established methodologies in aromatic chemistry could be adapted for the synthesis of this compound.

-

Sandmeyer Reaction: This approach would involve the diazotization of 3-tert-butyl-2-aminophenol followed by a cyanation reaction using a copper(I) cyanide catalyst. The synthesis of the aminophenol precursor would be a critical initial step.[5]

-

Cyanation of an Aryl Halide: A suitably halogenated precursor, such as 2-bromo- or 2-iodo-3-tert-butylphenol, could undergo a palladium- or nickel-catalyzed cyanation reaction.[6] The synthesis and purification of the starting halophenol would be necessary.

The Synthetic Potential of this compound

The strategic placement of the nitrile and hydroxyl groups on the sterically hindered aromatic ring makes this compound a valuable precursor for a variety of complex molecules. Its reactivity can be broadly categorized by transformations involving the nitrile group, the hydroxyl group, and cyclization reactions engaging both functionalities.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important moieties.

-

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This opens the door to the synthesis of various ligands and biologically active molecules containing a benzylic amine.

-

Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding amide (3-tert-butyl-2-hydroxybenzamide) and further to the carboxylic acid (3-tert-butyl-2-hydroxybenzoic acid). These derivatives are valuable intermediates in their own right.

-

Ritter Reaction: In the presence of a strong acid, the nitrile can undergo a Ritter reaction with a suitable carbocation source (e.g., from tert-butyl acetate) to form N-substituted amides, such as N-tert-butyl amides.[7]

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group can be readily derivatized to form ethers and esters, allowing for the introduction of a wide range of substituents and the modulation of the molecule's physical and chemical properties.

Potential Applications in Medicinal and Agrochemical Synthesis

While direct evidence for the use of this compound in drug discovery is currently limited, its structural motifs are present in various biologically active compounds. The corresponding aldehyde is a precursor to potential antibacterial agents, suggesting that derivatives of the nitrile could also exhibit interesting pharmacological profiles.[3] Furthermore, substituted benzonitriles are known intermediates in the synthesis of agrochemicals.[8] The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel pesticides and herbicides.

Conclusion

This compound represents a promising yet underexplored precursor in organic synthesis. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of a versatile nitrile group and a reactive phenolic hydroxyl group in a sterically defined environment provides a platform for the synthesis of a wide array of more complex molecules. Further research into the reactivity and applications of this compound is warranted and is expected to unveil its full potential as a valuable building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 5. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-DITERT-BUTYL-4-HYDROXYBENZONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 8. 3-(tert-Butyl)-4-hydroxybenzonitrile [myskinrecipes.com]

Methodological & Application

Synthesis protocol for "3-(tert-Butyl)-2-hydroxybenzonitrile" from 2-tert-butylphenol

An Application Note and Detailed Protocol for the Synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile from 2-tert-Butylphenol

Introduction: The Versatility of Substituted Hydroxybenzonitriles

Substituted hydroxybenzonitriles are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of complex molecules. Their unique structural motif, featuring hydroxyl and nitrile functionalities on a benzene ring, allows for diverse chemical transformations. The target molecule, this compound, and its immediate precursor, 3-tert-butyl-2-hydroxybenzaldehyde, are valuable intermediates in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] The presence of the bulky tert-butyl group can enhance the solubility and stability of derivative compounds, making it a desirable feature in drug design and the development of novel ligands for catalysis.